4-(2-Chlorophenyl)-3-methylbenzoic acid
CAS No.: 1192548-49-4
Cat. No.: VC11768463
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1192548-49-4 |
|---|---|
| Molecular Formula | C14H11ClO2 |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | 4-(2-chlorophenyl)-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C14H11ClO2/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | ROTTXTDFJCCJBT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
4-(2-Chlorophenyl)-3-methylbenzoic acid belongs to the class of substituted benzoic acids, featuring distinct functional groups that influence its physicochemical and biological properties. The compound’s molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 256.69 g/mol (calculated from atomic masses). Its IUPAC name derives from the substitution pattern: the benzoic acid core is modified by a methyl group at position 3 and a 2-chlorophenyl moiety at position 4.
Key Structural Features:
-
Carboxylic Acid Group: Enhances solubility in polar solvents and enables participation in acid-base reactions .
-
Chlorophenyl Substituent: Introduces steric bulk and electronic effects, potentially altering reactivity and intermolecular interactions .
-
Methyl Group: Moderates crystallinity and may influence metabolic stability in biological systems .
Synthesis and Manufacturing Approaches
Chlorination and Coupling Strategies
A plausible synthesis involves sequential functionalization of a benzoic acid precursor:
-
Friedel-Crafts Acylation: Introduce the methyl group via alkylation of benzoic acid derivatives under acidic conditions .
-
Suzuki-Miyaura Coupling: Attach the 2-chlorophenyl group using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative .
Example Protocol (Hypothetical):
-
Start with 3-methylbenzoic acid.
-
Protect the carboxylic acid group as a methyl ester to prevent interference.
-
Perform Suzuki coupling with 2-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
-
Deprotect the ester to yield the final product.
Resolution of Racemic Mixtures
For enantiomerically pure forms, resolution techniques similar to those used for (+)-2-(4-chlorophenyl)-3-methyl butanoic acid could be adapted. This involves reacting racemic intermediates with chiral amines in hydrophilic/hydrophobic solvent systems (e.g., butanol-water) to isolate diastereomeric salts .
Physical and Chemical Properties
While experimental data for 4-(2-Chlorophenyl)-3-methylbenzoic acid are scarce, properties can be extrapolated from structurally related compounds:
Reactivity Profile:
-
Carboxylic Acid Functionality: Participates in esterification, amidation, and salt formation .
-
Aromatic Chlorine: May undergo nucleophilic substitution under harsh conditions but is generally inert at mild temperatures .
-
Methyl Group: Subject to oxidative degradation, particularly under strong acidic or basic conditions .
Applications and Industrial Relevance
Agrochemical Intermediates
Chlorinated benzoic acids are pivotal in synthesizing pyrethroid insecticides. For instance, (+)-2-(4-chlorophenyl)-3-methyl butanoic acid is a key component of fenvalerate and esfenvalerate, highlighting the potential of 4-(2-Chlorophenyl)-3-methylbenzoic acid as a precursor in agrochemical production .
Pharmaceutical Development
Substituted benzoic acids are explored for their bioactivity. The methyl and chlorophenyl groups could enhance binding to biological targets, making this compound a candidate for anti-inflammatory or antimicrobial agents .
Material Science
The compound’s aromaticity and functional groups suggest utility in liquid crystals or polymer additives, where thermal stability and solubility are critical .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume